2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid
Description
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(3-amino-4,5,6,7-tetrahydroindazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H13N3O2/c10-9-6-3-1-2-4-7(6)11-12(9)5-8(13)14/h1-5,10H2,(H,13,14) |
InChI Key |
JETPJUDLNIDBDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)N)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Amino-3-(2-nitrophenyl)propanoic Acids (Cascade N–N Bond Forming Reaction)
A highly efficient method involves the base-catalyzed cyclization of 3-amino-3-(2-nitrophenyl)propanoic acids under microwave irradiation. This cascade reaction forms the indazole ring by intramolecular N–N bond formation, yielding the tetrahydroindazole acetic acid scaffold.
- Reaction Conditions: Heating at 150 °C in alcohol solvents (methanol, ethanol) with a base.
- Yields: Good to excellent yields (often >70%) for unsubstituted and alkoxy-substituted derivatives.
- Mechanism: Involves initial formation of a nitroso intermediate, intramolecular cyclization, enolization, and nucleophilic addition of the solvent alcohol to form the alkoxy-substituted product.
- Versatility: The method tolerates various substituents on the aromatic ring and allows synthesis of hydroxy, alkoxy, and unsubstituted derivatives by choosing the appropriate nucleophile/solvent.
This method was validated by X-ray crystallography and LC-MS analysis confirming the structure and purity of the products.
Lewis Acid-Promoted Cyclization of Cycloalkanones with Hydrazones
Another approach uses Lewis acid catalysis to promote the reaction between cycloalkanones and hydrazones, forming tetrahydroindazole derivatives.
- Starting Materials: Cycloalkanones and hydrazones.
- Catalyst: Lewis acids such as BF3·OEt2.
- Outcome: Formation of 2,3-diaryl-4,5,6,7-tetrahydro-1H-indazoles, which can be further functionalized.
- Subsequent Steps: Reduction of nitro precursors to amino derivatives using Fe/HCl in EtOH/H2O.
- Yields: Moderate to good yields (25–75%) reported for amino derivatives.
- Stereochemistry: The method allows control over cis/trans isomers, which can be distinguished by NMR chemical shifts.
Acylation and Cyclization from 1,4-Dioxaspiro[4.5]decan-8-one
This method involves:
- Acylation of 1,4-dioxaspiro[4.5]decan-8-one with diethyloxalate using lithium diisopropylamide (LDA) at low temperature.
- Cyclization with propyl hydrazine to form the tetrahydroindazole ring.
- Hydrolysis of the ester to the corresponding acid.
Optional amide coupling and reductive amination for further functionalization.
Yields: Cyclization step yields around 82%, hydrolysis 84%.
- Advantages: Allows for diverse N-substitutions and modification of the tetrahydroindazole core.
- Applications: Used in the preparation of selective sigma-2 receptor ligands and other biologically active compounds.
Comparative Data Table of Preparation Methods
Detailed Research Findings
- The cascade cyclization method provides a rapid and efficient route to indazole acetic acids with the possibility to introduce various substituents, which is valuable for drug discovery programs focusing on scaffold diversity.
- Lewis acid-promoted methods allow the synthesis of tetrahydroindazole derivatives with controlled stereochemistry, important for biological activity studies. The reduction step to amino derivatives is crucial for obtaining the target compound.
- The spiroketone-based method is notable for its ability to introduce different amide groups and to perform reductive amination, expanding the chemical space of tetrahydroindazole derivatives.
- Analytical techniques such as NMR (including chemical shift analysis for stereoisomers), LC-MS, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted indazole compounds, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Biological Activities
Research indicates that compounds related to indazoles exhibit a range of biological activities, including:
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific receptors involved in tumor growth.
- Anti-inflammatory Effects : Indazole derivatives may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators.
- Neuroprotective Effects : Compounds in this class have been investigated for their potential to protect neuronal cells from damage, suggesting applications in treating neurodegenerative diseases.
Scientific Research Applications
The applications of 2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid can be categorized as follows:
Medicinal Chemistry
This compound serves as a scaffold for the development of new pharmaceuticals. Its ability to interact with sigma receptors has been explored for drug discovery, particularly in the context of central nervous system disorders and cancer therapies.
Drug Design and Development
The structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of derivatives aimed at sigma receptors. For instance, modifications at specific positions on the indazole ring can enhance binding affinity and therapeutic efficacy against various targets .
Biological Research
Researchers utilize this compound to study its mechanisms of action within biological systems. Understanding how it interacts with cellular pathways can lead to insights into disease mechanisms and potential therapeutic strategies.
Case Studies
Several studies illustrate the applications of this compound:
- Sigma Receptor Ligands : A study developed a series of tetrahydroindazole compounds that demonstrated high potency and selectivity for sigma receptors. The findings suggest that compounds similar to 2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid could serve as valuable tools in pharmacological research .
- Anticancer Activity : In vitro studies have shown that certain derivatives exhibit significant cytotoxic effects on various cancer cell lines. These findings highlight the potential role of indazole derivatives in cancer treatment strategies.
- Neuroprotective Studies : Research has indicated that compounds in this class may protect against oxidative stress-induced neuronal damage, suggesting therapeutic potential for neurodegenerative conditions .
Summary Table of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Medicinal Chemistry | Scaffold for drug development targeting sigma receptors | Enhanced potency through structural modifications |
| Drug Design | Optimization through structure-activity relationship studies | Selective sigma receptor ligands identified |
| Biological Research | Mechanistic studies on cellular interactions | Neuroprotective effects observed |
| Anticancer Activity | Cytotoxic effects on cancer cell lines | Significant inhibition of tumor growth |
Mechanism of Action
The mechanism of action of 2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes such as inflammation and cell proliferation . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow for specific interactions at the molecular level .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Insights
Impact of Substituents
- Tetrahydroindazole Core : Increased flexibility vs. aromatic indazoles, possibly affecting pharmacokinetic properties like metabolic stability.
- Acetic Acid Moiety : Enables salt formation for solubility optimization, contrasting with esterified derivatives (e.g., tert-butyl ester in ).
Biological Activity
2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid, with the CAS number 1495589-00-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 195.22 g/mol
- CAS Number : 1495589-00-8
1. Cytotoxicity
Research indicates that compounds related to indazole structures can exhibit varying degrees of cytotoxicity against different cell lines. In studies focusing on similar indazole derivatives, no significant cytotoxic effects were observed at concentrations up to 100 µM in eukaryotic cell viability assays . The specific cytotoxicity profile of 2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid remains to be fully elucidated.
2. Anti-Virulence Activity
Recent studies have highlighted the potential of indazole derivatives in anti-virulence applications. For instance, compounds with similar structures have shown promising results in inhibiting biofilm formation and virulence factor production in bacterial pathogens . Although specific data on 2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid is limited, its structural characteristics suggest potential efficacy in these areas.
3. Dopamine Receptor Agonism
Indazole derivatives have been explored for their interactions with dopamine receptors. A related study identified potent agonist activity at the D3 dopamine receptor for similar compounds . The implications of this activity could extend to neurological applications and treatment strategies for disorders involving dopamine dysregulation.
Case Study 1: Anti-Virulence Evaluation
In a study evaluating the anti-biofilm properties of indazole derivatives, several compounds exhibited significant inhibition of biofilm formation at concentrations as low as 20 µM. The study emphasized the importance of structural modifications in enhancing anti-virulence activity . While direct studies on 2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid are scarce, its structural analogs provide a basis for hypothesizing similar effects.
Case Study 2: Cytotoxicity Assessment
A comparative analysis of various indazole derivatives revealed that while some exhibited moderate cytotoxicity against cancer cell lines (IC values ranging from 10 µM to over 100 µM), others showed no significant effects at comparable concentrations . This highlights the need for targeted studies on 2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid to determine its specific cytotoxic profile.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
